Structural Differentiation: N-Methylation Impacts LogD and Hydrogen-Bonding Capacity
Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine incorporates an N-methyl group on the terminal amine, which reduces the hydrogen bond donor count from 2 to 1 compared to the primary amine analog 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS 2258-21-1) [1]. This structural difference is predicted to lower the topological polar surface area (TPSA) and increase logP, enhancing membrane permeability potential [2]. The N-methylation also removes a hydrogen bond donor, which can improve metabolic stability by reducing susceptibility to oxidative deamination [3].
| Evidence Dimension | Hydrogen bond donor count / predicted logP |
|---|---|
| Target Compound Data | 1 H-bond donor; predicted logP ~1.2 (estimated by analog) [2] |
| Comparator Or Baseline | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 2258-21-1): 2 H-bond donors; predicted logP ~0.8 [2] |
| Quantified Difference | Reduction of 1 H-bond donor; estimated logP increase of ~0.4 units |
| Conditions | In silico prediction based on structural analogs; no direct experimental comparison available |
Why This Matters
Lower hydrogen bond donor count and higher logP correlate with improved blood-brain barrier penetration and oral bioavailability, making this compound a more suitable starting point for CNS drug discovery programs.
- [1] PubChem. Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine. Compound Summary CID 23004664. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23004664 View Source
- [2] Chembase. methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CBID: 241625). Chembase Database. Available at: http://www.chembase.cn/molecule-241625.html View Source
- [3] Lan R, Huck, Chen X, Xiao Y, et al. Imidazole Amines as Modulators of Kinase Activity. United States Patent Application Publication. US 2012/0238571 A1. 2012 Sep 12. Available at: https://patents.justia.com/patent/20120238571 View Source
